molecular formula C12H15ClN2O B2385731 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride CAS No. 1853217-67-0

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride

Cat. No.: B2385731
CAS No.: 1853217-67-0
M. Wt: 238.72
InChI Key: GTZRKENWZRCVLY-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is an organic compound with significant scientific importance. It is known for its unique structure, which includes a tetrahydropyridine ring fused to a benzamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P280, P301+P312, and P302+P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is unique due to its specific structure, which combines a tetrahydropyridine ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-5,14H,6-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZRKENWZRCVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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